molecular formula C12H25NO2 B15281586 (1S,2S)-2-((3-Isopropoxypropyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Isopropoxypropyl)amino)cyclohexan-1-ol

Cat. No.: B15281586
M. Wt: 215.33 g/mol
InChI Key: TVSCVITVSQYSLO-RYUDHWBXSA-N
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Description

(1S,2S)-2-((3-Isopropoxypropyl)amino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
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Biological Activity

(1S,2S)-2-((3-Isopropoxypropyl)amino)cyclohexan-1-ol is a chiral compound that presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclohexane ring with an amino and hydroxyl group, has been studied for its interactions with various biological systems, particularly in the context of neuropharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O. Its stereochemistry at the 1 and 2 positions of the cyclohexane ring contributes to its distinct pharmacological profile. The presence of the isopropoxypropyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.

Neuropharmacological Effects

Research indicates that this compound exhibits various neuropharmacological effects, making it a candidate for treating mood disorders and other neuropsychiatric conditions. Its mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with multiple receptors in the central nervous system. Notably, it has shown promising results in binding to serotonin receptors, which are crucial targets for antidepressant therapies. The stereochemistry of the compound plays a vital role in determining its affinity and efficacy at these receptors.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructureUnique Features
(1R,2R)-2-AminocyclohexanolC₆H₁₃NODifferent stereochemistry affecting biological activity.
3-AminopropylbenzeneC₉H₁₃NLacks the cyclohexane ring; simpler structure but similar amine functionality.
(S)-2-Amino-3-cyclohexylpropan-1-olC₉H₁₅NContains a cyclohexane structure but differs in substitution pattern.

The differences in stereochemistry and functional groups among these compounds significantly influence their pharmacological profiles and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Mood Disorders : A study indicated that this compound could alleviate symptoms associated with mood disorders by enhancing serotonergic transmission.
  • Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management.
  • Receptor Interaction : Detailed receptor interaction studies revealed that this compound has a higher binding affinity for serotonin receptors compared to other amine-based compounds, indicating its potential as a lead compound for further drug development.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

(1S,2S)-2-(3-propan-2-yloxypropylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO2/c1-10(2)15-9-5-8-13-11-6-3-4-7-12(11)14/h10-14H,3-9H2,1-2H3/t11-,12-/m0/s1

InChI Key

TVSCVITVSQYSLO-RYUDHWBXSA-N

Isomeric SMILES

CC(C)OCCCN[C@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)OCCCNC1CCCCC1O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.